molecular formula C24H27NO5S B13885609 2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate

2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate

Cat. No.: B13885609
M. Wt: 441.5 g/mol
InChI Key: DUMXRPPRIJFEHG-UHFFFAOYSA-N
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Description

2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with methyl, phenyl, and methylsulfonylphenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine. Subsequent steps involve the introduction of the methyl, phenyl, and methylsulfonylphenyl groups through various substitution reactions. The final step involves the esterification of the pyrrole derivative with propyl carbonate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Medicine: Its potential anti-inflammatory and antimicrobial properties are of interest for drug development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound’s structure allows it to fit into the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl) indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities.

    2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also features the methylsulfonylphenyl group and is known for its selective COX-2 inhibitory activity.

Uniqueness

What sets 2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate apart is its unique combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate

InChI

InChI=1S/C24H27NO5S/c1-4-15-29-24(26)30-16-14-20-17-23(19-10-12-22(13-11-19)31(3,27)28)25(18(20)2)21-8-6-5-7-9-21/h5-13,17H,4,14-16H2,1-3H3

InChI Key

DUMXRPPRIJFEHG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C

Origin of Product

United States

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